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Compound of Interest

Compound Name: Silicon(4+)

Cat. No.: B1231638

A Comprehensive Technical Guide to the Physical Properties of Tetravalent Silicon
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of tetravalent
silicon, a cornerstone material in modern technology and an element of growing interest in
various scientific and biomedical fields. This document details the structural, electrical, thermal,
mechanical, and optical characteristics of silicon, presenting quantitative data in accessible
tables. Furthermore, it outlines the detailed experimental protocols for the characterization of
these properties, supplemented by visual workflows to facilitate understanding and replication.

Structural Properties

Silicon, in its most common crystalline form, adopts a diamond cubic lattice structure. This
structure is characterized by a face-centered cubic (FCC) Bravais lattice with a two-atom basis.
Each silicon atom is covalently bonded to four nearest neighbors in a tetrahedral arrangement,
resulting in a highly stable and rigid structure.[1]

Tabulated Structural Data
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Property Value Unit
Crystal Structure Diamond Cubic

Lattice Parameter (a) at 300 K 0.5431 nm

Atomic Density 5.0 x 10722 atoms/cm”3
Nearest Neighbor Distance 0.235 nm

Bond Angle 109.5 degrees

Visualization of the Diamond Cubic Lattice

The following diagram illustrates the arrangement of silicon atoms in a unit cell of the diamond

cubic lattice.

Diamond cubic crystal structure of silicon.

Experimental Protocol: X-Ray Diffraction (XRD)

X-ray diffraction is a primary technique for determining the crystal structure of silicon.[2][3]

Methodology:

o Sample Preparation: A single crystal silicon wafer or a powdered crystalline silicon sample is

prepared. For wafers, a specific crystallographic orientation is often selected.

 Instrument Setup: The silicon sample is mounted on a goniometer within an X-ray

diffractometer. The X-ray source, typically with a copper target (Cu Ka radiation), is activated.

o Data Collection: The sample is irradiated with a monochromatic X-ray beam at a specific

angle of incidence (0). The detector is positioned at an angle of 20 to collect the diffracted X-

rays. The sample and detector are rotated to scan a range of angles.

o Data Analysis: The resulting diffraction pattern, a plot of X-ray intensity versus 26, is

analyzed. The positions of the diffraction peaks are used to calculate the interplanar spacing

(d-spacing) using Bragg's Law (nA = 2d sinB). The crystal structure and lattice parameters

are then determined by comparing the experimental d-spacings with theoretical values for

different crystal systems.
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XRD Experimental Workflow
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Workflow for X-Ray Diffraction analysis.

Electrical Properties

As a semiconductor, the electrical properties of silicon are highly dependent on temperature
and impurity concentrations. In its pure (intrinsic) state, silicon has a relatively high resistivity at
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room temperature.[4] Its conductivity can be precisely controlled by doping with elements such
as boron (p-type) or phosphorus (n-type).

Tabulated Electrical Data (at 300 K)

Property Value (Intrinsic) Unit
Band Gap (Eg) 1.12 eV
Intrinsic Carrier Concentration

. 1.5x10M0 cm”-3
(ni)
Electrical Resistivity (p) 2.3 x 1075 Q-cm
Electron Mobility (un) 1450 cm”2/(V-s)
Hole Mobility (up) 450 cm”2/(V-s)

Experimental Protocols

This method is widely used to measure the sheet resistance and bulk resistivity of silicon
wafers.[5][6][7]

Methodology:

Probe Configuration: A four-point probe head, consisting of four equally spaced, co-linear
tungsten carbide needles, is used.

o Sample Contact: The probe is brought into contact with the surface of the silicon wafer.

e Measurement: A constant current (1) is passed through the two outer probes. The voltage (V)
is measured between the two inner probes.

o Calculation: The sheet resistance (Rs) is calculated using the formula Rs = (1t/In2) * (V/1) for
a thin sheet. The bulk resistivity (p) is then determined by multiplying the sheet resistance by
the wafer thickness (t), i.e., p = Rs * t. Correction factors may be applied for finite sample
size and thickness.
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Four-Point Probe Experimental Workflow
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Workflow for Four-Point Probe measurement.

The Hall effect provides a method to determine the majority carrier type (electron or hole),
carrier concentration, and mobility in a semiconductor.[8][9][10]

Methodology:

o Sample Preparation: A rectangular or van der Pauw sample of silicon is prepared with four
electrical contacts.

e Setup: The sample is placed in a uniform magnetic field (B) perpendicular to the sample
surface. A constant current (I) is passed through two opposing contacts.
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o Measurement: The Hall voltage (VH) is measured across the other two contacts,
perpendicular to both the current and the magnetic field.

» Calculation: The Hall coefficient (RH) is calculated as RH = (VH *t) / (1 * B), where t is the
sample thickness. The sign of the Hall voltage indicates the majority carrier type (negative for
electrons, positive for holes). The carrier concentration (n or p) is determined from RH =
1/(nq) or RH = 1/(pq), where q is the elementary charge. The Hall mobility (uH) is then
calculated as pH = |RH| / p, where p is the resistivity measured separately (e.g., using the

four-point probe method).

Hall Effect Experimental Workflow

Place Si Sample in
Perpendicular Magnetic Field (B)

Pass Constant Current (1)
through the Sample

Measure Hall Voltage (VH)

Calculate Hall Coefficient (RH)

Determine Carrier Type,
Concentration, and Mobility

Click to download full resolution via product page
Workflow for Hall Effect measurement.

Thermal Properties
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Silicon possesses good thermal conductivity, which is crucial for heat dissipation in electronic
devices. Its thermal properties are influenced by temperature and crystal purity.

Tabulated Thermal Data (at 300 K)

Property Value Unit
Thermal Conductivity (k) 149 W/(m-K)
Specific Heat Capacity (Cp) 712 JI(kg-K)
Coefficient of Thermal

_ 2.6 x 10"-6 K~-1
Expansion (o)
Melting Point 1414 °C
Boiling Point 3265 °C

Experimental Protocol: Laser Flash Analysis (LFA)

The laser flash method is a widely used technique for measuring the thermal diffusivity of
materials, from which thermal conductivity can be derived.[1][11][12][13][14]

Methodology:

Sample Preparation: A small, disc-shaped silicon sample is prepared, often coated with a
thin layer of graphite to enhance energy absorption and emission.

e Instrument Setup: The sample is placed in a furnace to control its temperature. A high-
intensity, short-duration laser pulse is directed at the front face of the sample. An infrared (IR)
detector is positioned to monitor the temperature of the rear face.

o Measurement: The laser is fired, and the IR detector records the temperature rise at the rear

face as a function of time.

o Calculation: The thermal diffusivity (a) is calculated from the temperature-time profile,
typically using the time it takes for the rear face to reach half of its maximum temperature
rise (t1/2). The thermal conductivity (K) is then calculated using the equation k =a * p * Cp,
where p is the density and Cp is the specific heat capacity of silicon.
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Laser Flash Analysis Experimental Workflow
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Workflow for Laser Flash Analysis.

Mechanical Properties

Crystalline silicon is a hard and brittle material. Its mechanical properties are anisotropic,

meaning they vary with crystallographic direction.

Tabulated Mechanical Data
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Property Value Unit
Density (at 300 K) 2.33 g/lcmn3
Mohs Hardness 7

Young's Modulus 130-188 GPa
Bulk Modulus 98 GPa
Shear Modulus 51-80 GPa
Poisson's Ratio 0.064-0.28

Experimental Protocol: Nanoindentation

Nanoindentation is a powerful technique for measuring the hardness and elastic modulus of
materials at the nanoscale.[15][16][17][18]

Methodology:
o Sample Preparation: A smooth, clean silicon surface is required.

 Indentation: A sharp indenter tip (e.g., Berkovich or cube corner) is pressed into the silicon
surface with a controlled load. The load and displacement of the indenter are continuously
recorded during both loading and unloading.

o Data Analysis: A load-displacement curve is generated. The hardness is calculated from the
maximum load divided by the projected contact area. The elastic modulus is determined from
the slope of the initial portion of the unloading curve.
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Nanoindentation Experimental Workflow
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Workflow for Nanoindentation.

Optical Properties

Silicon is opaque to visible light but transparent in the infrared region of the electromagnetic
spectrum. Its optical properties are crucial for applications in photovoltaics and infrared optics.

Tabulated Optical Data (at 300 K)
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Property Value (at A = 1.2 pm) Unit
Refractive Index (n) ~3.5

Extinction Coefficient (k) ~0

Absorption Coefficient (a) <1 cmh-1
Transmission Range 1.2-9 pum

Experimental Protocols

Ellipsometry is a highly sensitive optical technique for determining the refractive index,
extinction coefficient, and thickness of thin films.[19][20]

Methodology:

 Instrument Setup: A beam of polarized light is directed onto the silicon sample at a known

angle of incidence.

o Measurement: The change in polarization of the light upon reflection from the sample surface
is measured by a detector. This change is quantified by two parameters, Psi (W) and Delta

().

o Data Analysis: The experimental W and A spectra are fitted to a theoretical model that
describes the optical properties of the silicon and any surface layers (e.g., native oxide).
From this fitting process, the refractive index (n) and extinction coefficient (k) of silicon as a

function of wavelength are extracted.
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Spectroscopic Ellipsometry Experimental Workflow
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Workflow for Spectroscopic Ellipsometry.

This technique is used to measure the absorption, transmission, and reflection spectra of

silicon.
Methodology:
o Sample Preparation: A silicon wafer of known thickness is prepared.

o Measurement: The sample is placed in a spectrophotometer. A beam of light with a scanned
wavelength range (typically from ultraviolet to near-infrared) is passed through (for
transmission) or reflected from (for reflection) the sample.

o Data Analysis: The intensity of the transmitted or reflected light is measured as a function of
wavelength. The absorption spectrum can then be calculated. The band gap energy can be
estimated from the absorption edge in the spectrum. For silicon, this measurement is
typically performed in the near-infrared range.[21][22][23]
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UV-Vis-NIR Spectroscopy Experimental Workflow
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Workflow for UV-Vis-NIR Spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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